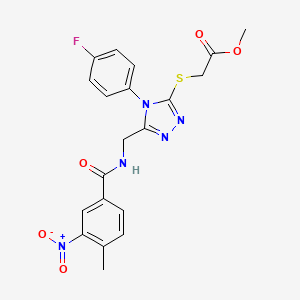![molecular formula C20H16Cl2F6N2O4 B2843249 N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-48-1](/img/structure/B2843249.png)
N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is a chemical compound with the molecular formula C20H16Cl2F6N2O4 . It is also known as "N-{2-[(3,4-dichlorophenyl)formamido]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzamide" .
Physical and Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc. of this compound are not available in the retrieved data .Applications De Recherche Scientifique
Synthesis and Properties of Ortho-Linked Polyamides
Research by Hsiao et al. (2000) demonstrated the synthesis of ortho-linked polyamides with flexible main-chain ether linkages, highlighting their non-crystallinity, solubility in polar solvents, and thermal stability. These materials could have applications in the development of new polymers with enhanced performance characteristics for industrial and technological uses (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Antiarrhythmic Activity of Trifluoroethoxybenzamides
A study by Banitt et al. (1977) explored the synthesis and antiarrhythmic activity of benzamides with trifluoroethoxy ring substituents, including compounds like flecainide acetate. These findings could inform the development of new drugs with improved efficacy and safety profiles for the treatment of arrhythmias (Banitt, Bronn, Coyne, & Schmid, 1977).
Organo-Soluble Aromatic Polyamides
Research on the synthesis of organo-soluble aromatic polyamides by Bera et al. (2012) indicated these materials' potential for creating flexible films and coatings with high thermal stability and mechanical strength. Such materials are crucial for advanced applications in electronics, aerospace, and automotive industries (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Epoxy Resin Based Polyamides as Curing Agents
Baraiya et al. (1997) developed novel bis esters and polyamides as epoxy curing agents, demonstrating their application in creating durable and resistant coatings. This research contributes to advancements in materials science, particularly in developing high-performance coatings for protective and decorative purposes (Baraiya & Thakkar, 1997).
Melanoma Cytotoxicity of Alkylating Benzamides
Wolf et al. (2004) investigated benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma therapy. Their findings highlight the potential of these compounds in enhancing the efficacy of melanoma treatment through selective targeting and cytotoxicity (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Propriétés
IUPAC Name |
N-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F6N2O4/c21-14-3-1-11(7-15(14)22)17(31)29-5-6-30-18(32)13-8-12(33-9-19(23,24)25)2-4-16(13)34-10-20(26,27)28/h1-4,7-8H,5-6,9-10H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBHEJNQDPAEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)


![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)



![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)
